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Compound of Interest

Compound Name: Trimethyl borate

Cat. No.: B150158 Get Quote

Technical Support Center: Synthesis of Sodium
Borohydride from Trimethyl Borate
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals engaged in

the synthesis of sodium borohydride (NaBH₄) from trimethyl borate (B(OCH₃)₃) and sodium

hydride (NaH).

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing sodium borohydride from trimethyl borate?

A1: The most common industrial method is the Brown-Schlesinger process. It involves the

reaction of trimethyl borate with sodium hydride at elevated temperatures (250–270 °C)[1][2].

The balanced chemical equation is:

B(OCH₃)₃ + 4 NaH → NaBH₄ + 3 NaOCH₃[1]

Q2: What are the main impurities I should expect in the crude product?

A2: The primary impurity is sodium methoxide (NaOCH₃), a direct byproduct of the

synthesis[1]. Other potential impurities include unreacted sodium hydride (NaH), and side

products such as sodium tetramethoxyborate (NaB(OCH₃)₄)[3]. If the product is exposed to

moisture, hydrolysis can lead to the formation of sodium borates and hydrogen gas[1][4][5].
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Q3: How can I purify the crude sodium borohydride?

A3: Several methods are available for purification:

Recrystallization: The crude product can be purified by recrystallization from warm (50 °C)

diglyme[1]. Isopropylamine can also be used as a solvent for recrystallization[6].

Solvent Extraction: Sodium borohydride can be separated from sodium methoxide and other

impurities by extraction with polyethylene glycol dimethyl ether[7]. Liquid ammonia is another

solvent that can be used to dissolve the sodium borohydride, leaving the insoluble sodium

methoxide behind[8].

Thermal Decomposition of Impurities: Heating the crude sodium borohydride under reduced

pressure at temperatures between 270 °C and 350 °C can decompose impurities into volatile

compounds or substances insoluble in liquid ammonia[8].

Q4: What are the optimal reaction conditions to maximize yield and purity?

A4: To enhance the yield of sodium borohydride, it is advantageous to use a stoichiometric

excess of trimethyl borate[3]. The reaction time should be carefully controlled, with studies

suggesting that a duration of approximately 0.75 to 1.5 hours can maximize the yield while

minimizing the formation of byproducts from side reactions[3].
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Problem Potential Cause(s) Recommended Solution(s)

Low Yield of NaBH₄

- Incomplete reaction. -

Suboptimal stoichiometry. -

Side reactions consuming

reactants. - Reaction time is

too short or too long.

- Ensure the reaction

temperature is maintained at

250-270 °C. - Use a

stoichiometric excess of

trimethyl borate. - Optimize the

reaction time; aim for

approximately 0.75 to 1.5

hours[3].

High Sodium Methoxide

(NaOCH₃) Impurity

- This is an inherent byproduct

of the main reaction.

- Purify the crude product

using solvent extraction with

diglyme or liquid ammonia to

separate the insoluble sodium

methoxide[1][7][8].

Presence of Unreacted

Sodium Hydride (NaH)

- Incomplete reaction due to

insufficient mixing or reaction

time.

- Ensure thorough mixing of

the reactants. - Increase the

reaction time within the optimal

range.

Product is Clumpy and Shows

Low Purity

- Exposure to atmospheric

moisture, leading to hydrolysis.

- Handle the product under an

inert, dry atmosphere (e.g.,

nitrogen or argon). - Ensure all

solvents and equipment are

anhydrous[3].

Formation of Methoxy

Borohydride Side Products

- These can form as

intermediates or byproducts

during the reaction[9][10].

- Adhering to the optimal

reaction temperature and time

can help minimize the

formation of these side

products.

Experimental Protocols
Protocol 1: Synthesis of Sodium Borohydride (Brown-
Schlesinger Process)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/US2939762A/en
https://en.wikipedia.org/wiki/Sodium_borohydride
https://patents.google.com/patent/US3105746A/en
https://patents.google.com/patent/US2883263A/en
https://patents.google.com/patent/US2939762A/en
https://research.abo.fi/en/publications/reaction-engineering-approach-to-the-synthesis-of-sodium-borohydr/
https://www.researchgate.net/publication/330547960_Reaction_engineering_approach_to_the_synthesis_of_sodium_borohydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize sodium borohydride from trimethyl borate and sodium hydride.

Materials:

Sodium hydride (NaH)

Trimethyl borate (B(OCH₃)₃)

Anhydrous reaction vessel (e.g., autoclave)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a dry, inert atmosphere, charge the reaction vessel with sodium hydride and trimethyl
borate in a 4:1 molar ratio[1].

Seal the reactor and heat the mixture to 250–270 °C[1].

Maintain the reaction at this temperature for 1 to 1.5 hours with constant agitation to ensure

a homogenous reaction.

After the reaction is complete, cool the vessel to room temperature.

The resulting solid mixture contains sodium borohydride and sodium methoxide.

Protocol 2: Purification of Sodium Borohydride by
Recrystallization
Objective: To purify crude sodium borohydride by removing sodium methoxide and other

impurities.

Materials:

Crude sodium borohydride

Anhydrous diglyme
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Heating and stirring apparatus

Filtration setup (e.g., sintered glass filter)

Inert atmosphere

Procedure:

In a dry, three-necked flask under a nitrogen atmosphere, add the crude sodium borohydride

to anhydrous diglyme[6].

Heat the mixture to 50 °C and stir until the majority of the sodium borohydride has

dissolved[1][6].

Allow any undissolved solids to settle, then filter the hot supernatant liquid through a sintered

glass filter into a clean, dry flask under nitrogen pressure[6].

Cool the filtrate slowly to 0 °C to allow for the crystallization of pure sodium borohydride[6].

Separate the crystals from the mother liquor by filtration.

Dry the crystals under vacuum to obtain pure, anhydrous sodium borohydride[6].

Visualizations

Synthesis Stage Purification Stage

Start: 
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Caption: Experimental workflow for the synthesis and purification of sodium borohydride.
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Caption: Troubleshooting decision tree for low yield of sodium borohydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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